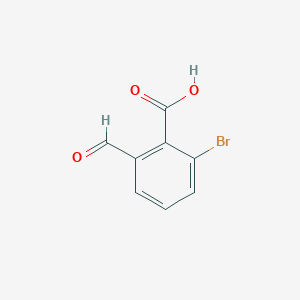

2-Bromo-6-formylbenzoic acid

Description

Significance as a Bifunctional Building Block in Chemical Synthesis

The primary significance of 2-Bromo-6-formylbenzoic acid in organic synthesis lies in its nature as a bifunctional building block. enaminestore.com The molecule possesses two distinct and highly reactive functional groups—the aldehyde and the carboxylic acid—which can undergo a wide range of chemical transformations. The aldehyde group is susceptible to nucleophilic addition and can participate in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid group can be converted into esters, amides, or acid halides, providing another avenue for molecular elaboration.

Furthermore, the presence of the bromine atom adds a third reactive site that significantly enhances its synthetic utility. The bromo-substituent can be readily replaced or engaged in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse aryl, alkyl, or other functional groups. This trifecta of reactive centers allows chemists to perform sequential and regioselective modifications, making it a versatile precursor for the construction of complex heterocyclic systems and polyfunctionalized aromatic compounds. For instance, related bromo-formylbenzoic acid derivatives are used in the synthesis of isoindolinones and phthalazin-1(2H)-ones.

Context within Halogenated Benzoic Acid Derivatives in Advanced Research

This compound belongs to the broader class of halogenated benzoic acid derivatives, which are pivotal intermediates in modern chemical research and industry. These compounds are fundamental building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com The inclusion of a halogen atom, such as bromine, on the benzoic acid scaffold profoundly influences the molecule's electronic properties, reactivity, and biological activity.

Halogenation can increase the electrophilicity of the aromatic ring and can act as a handle for further functionalization, as seen in cross-coupling reactions. In medicinal chemistry, halogenated organic compounds are studied for their potential antibiotic effects and their ability to interact with biological targets like enzymes. mdpi.comnih.gov Research has explored benzoic acid derivatives as inhibitors for enzymes such as acetylcholinesterase and carbonic anhydrases, which are relevant to neurodegenerative diseases. nih.gov In materials science, fluorinated benzoic acid derivatives have been investigated as potential inhibitors for atomic layer deposition (ALD) processes, highlighting the diverse applications of this class of compounds. mdpi.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₈H₅BrO₃ | 229.03 | Ortho-bromo and ortho-formyl groups |

| 2-Bromo-4-formylbenzoic acid | C₈H₅BrO₃ | 229.03 | Ortho-bromo and para-formyl groups. bldpharm.com |

| 2-Bromo-5-formylbenzoic acid | C₈H₅BrO₃ | 229.03 | Ortho-bromo and meta-formyl groups. smolecule.com |

| 2-Bromo-6-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Contains fluorine instead of a formyl group. nih.gov |

| 6-Bromo-3-cyano-2-formylbenzoic acid | C₉H₄BrNO₃ | 254.04 | Contains an additional cyano group. |

Overview of Current Research Trajectories

Current research involving compounds like this compound is focused on both innovative synthesis methodologies and novel applications. One significant trend is the adoption of advanced manufacturing techniques such as continuous flow chemistry. This method offers improved control over reaction conditions, enhances safety, and facilitates scalability. Notably, this compound has been synthesized using continuous photochemical flow conditions, which allows for the efficient production of benzaldehyde (B42025) derivatives that can be otherwise difficult to access. apolloscientific.co.uk

The synthetic versatility of this compound positions it as a key starting material for creating libraries of complex molecules for drug discovery and materials science. Research on structurally similar compounds suggests its potential use in synthesizing heterocyclic compounds with interesting biological activities. The broader research on halogenated benzoic acids indicates that derivatives of this compound are likely being investigated for their potential as enzyme inhibitors or as functional components in the development of new materials. mdpi.comnih.govmdpi.com The strategic placement of its functional groups makes it an ideal candidate for constructing sophisticated molecular frameworks tailored for specific applications in medicinal and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQBKVTXUMVLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245915-98-3 | |

| Record name | 2-bromo-6-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Bromo 6 Formylbenzoic Acid

Conventional Batch Synthesis Approaches

Traditional batch synthesis provides foundational methods for producing 2-bromo-6-formylbenzoic acid. These routes typically involve the sequential introduction of the required functional groups onto a benzoic acid scaffold, approached from different precursor molecules.

Bromination Strategies for Formylbenzoic Acid Precursors

One direct approach involves the electrophilic aromatic substitution of a formylbenzoic acid precursor, namely 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde). In this strategy, the primary challenge is to control the regioselectivity of the bromination reaction to obtain the desired this compound isomer.

The reaction typically employs an electrophilic bromine source such as molecular bromine (Br₂) or N-bromosuccinimide (NBS). To enhance the electrophilic character of the bromine and facilitate the substitution on the electron-deficient aromatic ring, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often required. The reaction conditions, including solvent, temperature, and reaction time, must be carefully controlled to prevent over-bromination and other side reactions that could compromise the integrity of the aldehyde and carboxylic acid functionalities.

Formylation Strategies for Bromobenzoic Acid Precursors

An alternative batch synthesis strategy begins with a bromobenzoic acid precursor, such as 2-bromobenzoic acid, and introduces the formyl group at the C6 position. A common and effective method for such site-specific formylation is directed ortho-lithiation.

This process involves treating 2-bromobenzoic acid with a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), at low temperatures. acs.org The carboxylic acid group directs the deprotonation to the adjacent ortho position (C6). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. acs.org This method offers high regioselectivity, leveraging the directing ability of the existing substituent.

Advanced Continuous Flow Chemistry in the Synthesis of this compound

To overcome the limitations of traditional batch processing, such as safety concerns with hazardous reagents and challenges in scalability, advanced manufacturing technologies like continuous flow chemistry have been applied. The synthesis of this compound has been successfully demonstrated using continuous flow techniques. apolloscientific.co.uk

Flow Photochemical Bromination Techniques

A highly effective and scalable alternative for synthesizing substituted benzoic acids involves the flow photochemical bromination of readily available toluene (B28343) precursors. This method avoids the limitations of traditional syntheses that rely on less accessible phthalides or toxic solvents.

In this approach, a substituted toluene is mixed with a bromine source and pumped through a transparent capillary reactor that is irradiated with light, often from high-power LEDs. rsc.org The photochemical energy initiates a radical chain reaction, leading to benzylic bromination. For the synthesis of this compound, this would likely involve the photochemical bromination of a 2-bromo-6-methylbenzoic acid precursor, followed by oxidation, or a multi-step flow process. The use of molecular bromine or N-bromosuccinimide (NBS) as the bromine source is common. rsc.org Flow chemistry allows for the safe handling of hazardous reagents like bromine and the precise control of reaction parameters such as residence time, temperature, and light intensity, which is difficult to achieve in large batch reactors. rsc.orgacsgcipr.org

Advantages of Continuous Flow Processes for Scalable Production

Continuous flow chemistry offers significant advantages over conventional batch methods, particularly for the scalable production of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netmdpi.com These benefits are instrumental in developing safer, more efficient, and environmentally friendly manufacturing processes. seqens.com

Key advantages include:

Enhanced Safety: Reactions involving hazardous reagents or highly exothermic processes can be performed more safely. mdpi.com The small internal volume of flow reactors minimizes the amount of reactive material present at any given moment. scielo.br

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heating and cooling, enabling precise temperature control that is crucial for selectivity and preventing byproduct formation. mdpi.comscielo.br

Improved Process Control and Reproducibility: Automated flow systems allow for precise control over parameters like residence time, stoichiometry, and temperature, leading to higher reproducibility and product quality. seqens.commt.com

Facilitated Scalability: Scaling up production in a flow system is typically achieved by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. apolloscientific.co.uk

Reduced Waste and Greener Processes: The efficiency of flow reactions often leads to higher yields and selectivity, reducing solvent consumption and waste generation. seqens.comscielo.br

Table 2: Advantages of Continuous Flow vs. Batch Processing

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk with hazardous/exothermic reactions due to large volumes. | Inherently safer due to small reactor volumes and better containment. mdpi.comscielo.br |

| Heat Transfer | Inefficient, leading to temperature gradients and potential hotspots. | Excellent, allowing for precise temperature control. mdpi.com |

| Process Control | Less precise control over mixing and residence time. | Precise, automated control over reaction parameters. mt.com |

| Scalability | Complex, often requires re-optimization of reaction conditions. | Simpler, achieved by extending run time or numbering-up. apolloscientific.co.uk |

| Product Quality | Potential for batch-to-batch variability. | High consistency and improved product purity. researchgate.netseqens.com |

| Environmental Impact | Can generate significant solvent and reagent waste. | Often reduces solvent usage and improves atom economy. seqens.com |

Exploration of Synthetic Routes for Positional Isomers and Related Analogues

The synthesis of positional isomers of this compound, along with related analogues, is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities. The strategic placement of bromo, formyl, and carboxyl groups on the benzene (B151609) ring significantly influences the molecule's chemical reactivity and properties. Research has led to various synthetic methodologies for accessing these valuable building blocks.

Synthesis of Bromo-formylbenzoic Acid Isomers

The preparation of various bromo-formylbenzoic acid isomers often involves multi-step sequences, starting from commercially available precursors. Key strategies include regioselective bromination, oxidation of methyl or hydroxymethyl groups to aldehydes, and formylation reactions.

2-Bromo-5-formylbenzoic Acid This isomer can be prepared through two primary routes. One method involves the electrophilic bromination of 5-formylbenzoic acid. smolecule.com An alternative approach is the formylation of 2-bromobenzoic acid, introducing the aldehyde group onto the pre-brominated ring. smolecule.com

4-Bromo-2-formylbenzoic Acid This compound, with a reported melting point of 165–167°C, is noted for the distinct reactivity conferred by its substitution pattern. The para-position of the bromine atom can facilitate reactions like Suzuki-Miyaura coupling, while the ortho-formyl group is available for condensations.

3-Bromo-4-formylbenzoic Acid The synthesis of this analogue can be achieved through a two-step process starting from 3-bromo-4-methylbenzoic acid. nih.gov The initial step is a radical di-bromination, followed by conversion of the resulting dibromide to the aldehyde using silver nitrate (B79036) in an ethanol-water mixture. nih.gov

2-Bromo-4-fluoro-5-formylbenzoic Acid The synthesis of this halogenated analogue typically begins with 4-fluoro-5-formylbenzoic acid. smolecule.com A bromination reaction is then carried out under controlled temperature conditions to introduce the bromine atom at the 2-position, yielding the final product. smolecule.com

A summary of synthetic approaches for selected isomers is presented below.

Table 1: Synthetic Approaches for Bromo-formylbenzoic Acid Isomers

| Target Compound | Starting Material | Key Transformation(s) | Reagents |

|---|---|---|---|

| 2-Bromo-5-formylbenzoic acid | 5-Formylbenzoic Acid | Electrophilic Bromination | Bromine or brominating agents |

| 2-Bromo-5-formylbenzoic acid | 2-Bromobenzoic Acid | Formylation | Formic acid or carbon monoxide |

| 3-Bromo-4-formylbenzoic acid | 3-Bromo-4-methylbenzoic acid | Radical dibromination & oxidation | N-Bromosuccinimide (NBS), Silver Nitrate (AgNO₃) |

| 2-Bromo-4-fluoro-5-formylbenzoic acid | 4-Fluoro-5-formylbenzoic acid | Bromination | Bromine or bromine-containing reagents |

Synthesis of Cyano- and Di-aldehyde Analogues

Expanding the structural diversity, researchers have also developed routes to cyano-substituted bromo-formylbenzoic acids and related dialdehydes.

6-Bromo-3-cyano-2-formylbenzoic Acid A common synthesis for this analogue involves the bromination of 3-cyano-2-formylbenzoic acid. An alternative, scalable method avoids the use of phthalide (B148349) precursors by employing flow photochemical bromination of readily available toluenes, followed by hydrolysis. This approach offers better control and minimizes the use of hazardous solvents.

5-Bromo-3-cyano-2-formylbenzoic Acid This compound is typically prepared via regioselective bromination of 3-cyano-2-formylbenzoic acid at the 5-position. The reaction often uses N-bromosuccinimide (NBS) or bromine with a Lewis acid catalyst like iron (Fe) or aluminum chloride (AlCl₃). Another synthetic strategy utilizes a palladium-catalyzed cross-coupling reaction.

2-Bromoisophthalaldehyde This dialdehyde (B1249045) analogue is synthesized from isophthalaldehyde (B49619) through electrophilic aromatic substitution. The two aldehyde groups on the starting material direct the incoming bromine to the 2-position. The reaction is typically performed in glacial acetic acid with bromine and a catalytic amount of iron(III) bromide (FeBr₃).

Table 2: Synthetic Routes for Cyano- and Di-aldehyde Analogues

| Target Compound | Starting Material | Key Transformation(s) | Reagents/Conditions |

|---|---|---|---|

| 6-Bromo-3-cyano-2-formylbenzoic acid | 3-Cyano-2-formylbenzoic acid | Bromination | Brominating agent |

| 5-Bromo-3-cyano-2-formylbenzoic acid | 3-Cyano-2-formylbenzoic acid | Regioselective Bromination | Br₂ or NBS, Lewis acid catalyst (e.g., Fe, AlCl₃) |

| 2-Bromoisophthalaldehyde | Isophthalaldehyde | Electrophilic Bromination | Br₂, FeBr₃, glacial acetic acid |

The exploration of these synthetic routes provides a robust toolkit for chemists to produce a wide array of bromo-formylbenzoic acid isomers and analogues, enabling further investigation into their potential applications.

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Formylbenzoic Acid

Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for synthetic transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures. Its reactivity is largely governed by its role as both a good leaving group in nucleophilic substitutions and a handle for metal-catalyzed cross-coupling reactions.

The bromine atom on the 2-Bromo-6-formylbenzoic acid backbone can be displaced by various nucleophiles. smolecule.com The presence of strong electron-withdrawing groups (formyl and carboxyl) activates the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This allows for the synthesis of a wide range of derivatives.

For instance, copper-catalyzed amination procedures, a type of Ullmann condensation, have been effectively used for the cross-coupling of 2-bromobenzoic acids with both N-aryl and N-alkyl amines. researchgate.net These reactions can often proceed without the need to protect the carboxylic acid group, leading directly to N-substituted anthranilic acid derivatives in high yields. researchgate.net The reaction typically involves a copper catalyst, a base, and a suitable solvent system to facilitate the substitution of the bromine atom with the amine nucleophile. researchgate.net Similarly, other nucleophiles like thiols can be used to introduce sulfur-based functionalities. smolecule.com

| Nucleophile | Reagent Example | Product Type |

| Amine | Aliphatic or Aromatic Amines (e.g., Aniline, Alkylamines) | N-substituted Anthranilic Acid Derivatives |

| Thiol | Potassium Thiolate | Thioether Derivatives |

| Azide | Sodium Azide | Aryl Azide Derivatives |

This table illustrates common nucleophilic substitution reactions at the bromine position.

The bromine atom serves as an excellent handle for palladium-catalyzed carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. smolecule.com This reaction has become a cornerstone of modern organic synthesis for creating biaryl compounds due to its mild conditions and tolerance of various functional groups. mdpi.comfishersci.eslibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron species (like a boronic acid or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the case of this compound, the steric hindrance from the two ortho-substituents (formyl and carboxyl groups) can present challenges. rsc.org Research on sterically hindered aryl halides has shown that direct, non-carbonylative Suzuki-Miyaura coupling can sometimes be outcompeted by side reactions. rsc.org However, strategies such as the slow addition of the boronic acid have been developed to improve the yields of the desired coupled products by suppressing unwanted pathways. rsc.org

| Coupling Partner | Catalyst/Base System | Product | Research Finding |

| Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-Formyl-6-phenylbenzoic Acid | Forms biaryl compounds via C-C bond formation. |

| Arylboronic Acids | Pd₂(dba)₃ / Phosphine Ligand / Base | 2-Aroylbenzoate Esters (via carbonylative coupling) | Carbonylative Suzuki-Miyaura coupling is a viable pathway for sterically hindered substrates. rsc.org |

| 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) / NaOH | 4',5-Diformyl-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid | Demonstrates the coupling of two benzaldehyde-containing fragments. mdpi.com |

This table presents examples of Suzuki-Miyaura coupling reactions involving bromo-aromatic compounds.

The regioselectivity of substitution reactions on the this compound ring is dictated by the combined electronic effects of the three substituents. numberanalytics.com The bromine atom and the formyl group are both electron-withdrawing groups (EWGs). The bromo group exerts a strong inductive withdrawing effect and a weaker resonance donating effect, while the formyl group withdraws electron density through both induction and resonance. youtube.com

These electronic properties significantly deactivate the aromatic ring towards electrophilic aromatic substitution. youtube.com Conversely, they activate the ring for nucleophilic aromatic substitution. In reactions like copper-catalyzed amination, the substitution occurs specifically at the carbon bearing the bromine atom, demonstrating high regioselectivity. researchgate.net This chemo- and regioselective procedure highlights the ability to selectively functionalize the C-Br bond even in the presence of other reactive groups like the carboxylic acid, which remains intact during the reaction. researchgate.net The directing influence of the substituents ensures that reactions proceed at predictable positions, a crucial aspect for synthetic planning. numberanalytics.com

Carbon-Carbon Coupling Reactions: Suzuki-Miyaura and Related Methodologies

Reactions Involving the Formyl Group

The formyl (aldehyde) group is another center of reactivity in the molecule, participating in a variety of transformations including oxidation, reduction, and condensation reactions. smolecule.com

The formyl group can be readily interconverted to other functional groups through oxidation or reduction.

Oxidation: The aldehyde can be oxidized to a carboxylic acid group, yielding 2-bromobenzene-1,3-dicarboxylic acid. This transformation is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com

Reduction: The aldehyde can be reduced to a primary alcohol (hydroxymethyl group), forming 2-bromo-6-(hydroxymethyl)benzoic acid. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), with NaBH₄ being milder and more chemoselective, typically not reducing the carboxylic acid. smolecule.com

| Transformation | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Bromobenzene-1,3-dicarboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | 2-Bromo-6-(hydroxymethyl)benzoic acid |

This table summarizes the oxidation and reduction of the formyl group for functional group interconversion.

The electrophilic carbon of the formyl group readily reacts with nucleophiles, particularly primary amines, in condensation reactions to form imines (Schiff bases). smolecule.comorganic-chemistry.org This reaction is fundamental to many multicomponent reactions (MCRs) and serves as a gateway to synthesizing complex heterocyclic structures. beilstein-journals.org

For example, the reaction of 2-formylbenzoic acid with an amine and a ketone in a Mannich/lactamization sequence leads to the formation of 3-substituted isoindolinones. beilstein-journals.org The process is believed to start with the formation of an imine intermediate from the aldehyde and the amine, which is then attacked by the enol form of the ketone, followed by an intramolecular cyclization to form the lactam ring. beilstein-journals.org Similarly, Ugi-type multicomponent reactions involving 2-formylbenzoic acid, amines, and isonitriles also proceed through an initial imine condensation to generate diverse molecular scaffolds. rsc.org These reactions showcase the formyl group's role as a versatile building block for constructing nitrogen-containing heterocycles. researchgate.net

Oxidation and Reduction Pathways for Functional Group Interconversion

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a primary site for synthetic modification, enabling various transformations such as decarboxylation, esterification, and amidation. These reactions are fundamental for altering the compound's scaffold for diverse applications.

Decarboxylation Pathways and Product Analysis

The decarboxylation of benzoic acids, particularly those with ortho-substituents, is a known transformation, though it often requires high temperatures or specific catalytic systems. nih.gov While specific studies on the decarboxylation of this compound are not extensively documented, the reaction can be proposed to proceed under thermal or metal-catalyzed conditions. The process involves the removal of the carboxyl group as carbon dioxide, which would yield 2-bromobenzaldehyde.

It is also noted that in certain reactions involving bromo-substituted acids, decarboxylation can occur as a competing side reaction. nih.gov For instance, radical decarboxylation pathways can be initiated via photoinduced ligand-to-metal charge transfer in copper carboxylates, generating aryl radicals that can be trapped. nih.gov Such methods represent a modern approach to what has traditionally been a thermally-driven process.

| Reaction Type | Potential Conditions | Primary Product | Notes |

|---|---|---|---|

| Thermal Decarboxylation | High Temperature (>140°C) | 2-Bromobenzaldehyde | High activation barrier; ortho-substituents can influence reaction rates. nih.gov |

| Radical Decarboxylation | Photoinduced LMCT (e.g., with Cu catalyst) | Aryl Radical Intermediate | Milder conditions (e.g., 35°C); allows for subsequent functionalization. nih.gov |

Esterification and Amidation Studies for Scaffold Modification

Esterification and amidation are crucial reactions for modifying the carboxylic acid group of this compound, providing access to a wide range of derivatives.

Esterification: The conversion of the carboxylic acid to an ester is a standard transformation. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a common method. masterorganicchemistry.com The equilibrium of this reaction is typically driven towards the product by using the alcohol as the solvent or by removing the water byproduct, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com While direct studies on this compound are limited, the successful synthesis of related esters, such as methyl 6-bromo-2-naphthenoate from the corresponding acid, demonstrates the feasibility of this reaction for structurally similar compounds. google.com Milder methods, such as using diazomethane (B1218177) or an alkyl halide with a base like sodium bicarbonate, can also be employed, which may be preferable to avoid potential side reactions with the sensitive aldehyde group. researchgate.net

Amidation: The reaction of the carboxylic acid with an amine to form an amide is another key modification. More significantly, in the context of this compound, intramolecular amidation (lactamization) is a pivotal step in many multicomponent reactions. After an initial reaction between the aldehyde group and a primary amine forms an imine, the nearby carboxylic acid group can cyclize onto the imine carbon to form a five-membered lactam ring, yielding an isoindolinone core structure. beilstein-journals.org This intramolecular cyclization is a recurring theme in the synthesis of complex heterocyclic systems from this substrate.

| Transformation | Reagents & Conditions | Product Class | Mechanistic Notes |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 2-Bromo-6-formylbenzoate Ester | Reversible reaction; driven by excess alcohol or water removal. masterorganicchemistry.com |

| Intramolecular Amidation (Lactamization) | Primary Amine (R'-NH₂), often in a one-pot sequence | N-substituted Isoindolinone | Occurs after initial imine formation between the aldehyde and amine. beilstein-journals.org |

Participation in Multicomponent Reaction Paradigms

The architecture of this compound, featuring both an electrophilic aldehyde and a nucleophilic carboxylic acid in an ortho relationship, makes it an exceptionally versatile substrate for multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. The compound, often represented by its parent structure 2-formylbenzoic acid, is a cornerstone in the synthesis of various nitrogen-containing heterocycles. wikipedia.org

Prominent MCRs utilizing this scaffold include:

Ugi Reaction: In the Ugi three-component reaction (U-3CR), 2-formylbenzoic acid reacts with an amine and an isocyanide. The reaction proceeds through the formation of an iminium ion (from the aldehyde and amine), which is then trapped by the isocyanide nucleophile. A subsequent intramolecular O-acylation by the carboxylic acid group leads to the formation of highly functionalized isoindolinones. beilstein-journals.orgbeilstein-journals.org This strategy has been used to create libraries of oxoisoindoles and other complex structures. nih.gov

Povarov Reaction: This reaction typically involves an aniline, an aldehyde, and an alkene (dienophile) to form tetrahydroquinolines. When 2-formylbenzoic acid is used, the reaction can take a different course. It reacts with anilines and alkenes, often in the presence of a Lewis or Brønsted acid catalyst, to produce complex fused heterocyclic systems like dihydroisoindolo[2,1-a]quinolin-11-ones. rsc.orgresearchgate.net The reaction pathway involves the formation of an intermediate which undergoes a cycloaddition step to build the quinoline (B57606) skeleton, followed by lactamization. rsc.org

Strecker-type Reactions: In a variation, 2-formylbenzoic acid can react with amines and a cyanide source (like sodium cyanide or trimethylsilylcyanide) in a Strecker-type reaction. This three-component condensation yields α-aminonitrile derivatives, which can be further hydrolyzed to carboxamides. researchgate.net

These MCRs highlight the utility of this compound as a building block where both the aldehyde and carboxylic acid groups participate sequentially to construct elaborate molecular architectures efficiently.

| Reaction Name | Components | Catalyst/Solvent | Core Product Scaffold | Reference |

|---|---|---|---|---|

| Ugi 3-Component Reaction | Amine, Isocyanide | Methanol or T3P® | Functionalized Isoindolinone | beilstein-journals.orgnih.gov |

| Povarov Reaction | Aniline, Alkene | Eutectic Solvent (ChCl/ZnCl₂) | Dihydroisoindolo[2,1-a]quinolin-11-one | rsc.org |

| Strecker Reaction | Secondary Amine, Sodium Cyanide | Water | Dialkylaminonitrile derivative | researchgate.net |

| Cascade Aldol/Cyclization | β-Keto Acid | Glycerol, p-Anisidine | 3-Substituted Phthalide (B148349) | d-nb.infobeilstein-journals.org |

Strategic Derivatization and Applications in Complex Molecular Architecture Synthesis

Role in the Construction of Bridged and Polycyclic Architectures

The true synthetic power of 2-bromo-6-formylbenzoic acid is realized in its application to build intricate, multi-ring systems. The molecule's design facilitates domino reactions where multiple rings are formed in a single synthetic sequence. As detailed in the preceding sections, it is a key starting material for a variety of fused polycyclic scaffolds. researchgate.netresearchgate.net

Examples of these complex architectures include:

Isoindolo[2,1-a]quinazoline-5,11-diones: Fused five- and six-membered rings. beilstein-journals.org

Isoindolo[1,2-b] chemrevlett.comresearchgate.netbenzoxazinones: A novel series of isomeric fused systems. researchgate.net

11H-Isoindolo[2,1-a]benzimidazol-11-ones: Fused benzimidazole (B57391) derivatives. researchgate.net

In these syntheses, the aldehyde and carboxylic acid functionalities of this compound typically react first with a binucleophile (like 2-aminobenzamide (B116534) or 2-aminophenol) to form the core isoindolinone structure, which is simultaneously fused to the second heterocyclic ring. The bromine atom remains on the periphery as a handle for further diversification, making this a strategic approach to complex molecule synthesis.

Table 2: Synthesis of Fused Polycyclic Systems from 2-Formylbenzoic Acid Derivatives

| Reagent 2 | Reagent 3 | Resulting Polycyclic System | Ref |

|---|---|---|---|

| Substituted 2-(1-aminoalkyl)phenols | - | Isoindolo[1,2-b] chemrevlett.comresearchgate.netbenzoxazinones | researchgate.net |

| Substituted 2-aminophenylcarbinols | - | Isoindolo[2,1-a] chemrevlett.comresearchgate.netbenzoxazinones | researchgate.net |

| o-Phenylenediamines | - | 11H-Isoindolo[2,1-a]benzimidazol-11-ones | researchgate.net |

| Amines | Isatoic Anhydrides | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-diones | mdpi.com |

Application in Material Science Research and Polymer Precursor Development

While the primary research focus for this compound has been in the synthesis of discrete heterocyclic molecules for pharmaceutical applications, its structure holds significant potential for material science. Functionalized benzoic acids are known precursors for specialized polymers and materials. For example, p-formylbenzoic acid has been used to synthesize PEG-based triblock copolymers for drug delivery applications. ysciei.com

The unique trifunctional nature of this compound makes it a promising candidate as a monomer or cross-linking agent. The bromine atom is particularly valuable as it provides a reactive site for metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Heck couplings. This would allow for the creation of rigid, aromatic polymer backbones. Simultaneously, the aldehyde and carboxylic acid groups can be used for post-polymerization modification or to introduce specific functionalities (e.g., hydrogen bonding sites, charge) into the polymer structure. Although specific examples of polymers derived directly from this compound are not widely reported in the literature, its potential as a precursor for novel functional polymers and advanced materials remains a compelling area for future research.

Design of Advanced Molecular Scaffolds for Biological and Pharmaceutical Research

The strategic design of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The compound this compound emerges as a particularly valuable building block in this context. Its unique trifunctional architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom positioned on a benzene (B151609) ring, offers a versatile platform for the synthesis of complex molecular architectures. The ortho-positioning of the formyl and carboxylic acid groups facilitates the construction of fused heterocyclic systems, while the bromine atom provides a reactive handle for a wide array of chemical modifications, enabling the systematic exploration of chemical space and the development of molecules with tailored biological activities.

The core structure, 2-formylbenzoic acid, is well-established as a precursor for a variety of pharmacologically relevant heterocyclic compounds. wikipedia.org It readily undergoes ring-chain tautomerism to form 3-hydroxyphthalide, a cyclic lactol, which is a key intermediate in the synthesis of diverse scaffolds. wikipedia.org This inherent reactivity allows for its use in multicomponent reactions, such as the Ugi and Strecker reactions, to generate libraries of complex molecules from simple starting materials. wikipedia.orgbeilstein-journals.org

The introduction of a bromine atom at the 6-position, as in this compound, significantly enhances its utility as a scaffold. This halogen atom is not merely a steric substituent; it is a key functional group for post-synthesis modification. It serves as an anchor point for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This capability allows for the introduction of a wide range of substituents (e.g., aryl, alkyl, alkynyl groups), providing a powerful tool for structure-activity relationship (SAR) studies and for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. A similar strategy is noted with related compounds like 6-Bromo-3-cyano-2-formylbenzoic acid, where the bromo substituent is crucial for further functionalization of the resulting heterocyclic core.

One of the most prominent applications of the 2-formylbenzoic acid framework is in the synthesis of isoindolinones, a class of compounds with a broad spectrum of biological activities. The reaction of 2-formylbenzoic acid with primary amines is a direct and efficient method to construct the isoindolinone core. organic-chemistry.org This reaction is foundational for building more complex structures. For instance, the antihistamine azelastine (B1213491) is derived from a 2-carboxybenzaldehyde (B143210) starting material. wikipedia.org By using this compound, chemists can first construct a brominated isoindolinone scaffold and then diversify it through cross-coupling reactions at the bromine position.

The versatility of this scaffold extends to the synthesis of other important heterocyclic systems. For example, its reaction with hydrazines can yield phthalazinones, another class of compounds with significant therapeutic interest. Furthermore, multicomponent reactions involving 2-formylbenzoic acid, anilines, and dienophiles have been employed to create complex polycyclic structures like isoindolo[2,1-a]quinolin-11-ones. rsc.org The presence of the bromine atom in the this compound starting material would allow for the generation of halogenated versions of these complex scaffolds, ready for further chemical exploration.

The strategic importance of this compound is summarized in its ability to act as a linchpin in combinatorial chemistry and fragment-based drug discovery. Its distinct functional groups can be addressed sequentially or in one-pot multicomponent reactions, leading to a diverse range of molecular frameworks.

Table 1: Applications of the 2-Formylbenzoic Acid Core in Heterocyclic Synthesis

| Heterocyclic Scaffold | Precursors | Reaction Type | Potential for Bromine Functionalization | Key Reference(s) |

| Isoindolinones | 2-Formylbenzoic acid, Primary Amines | Condensation/Cyclization | High (Enables late-stage diversification) | wikipedia.org |

| Phthalazinones | 2-Formylbenzoic acid, Hydrazines | Condensation/Cyclization | High (Allows for SAR studies) | |

| Isochromenones | 2-Formylbenzoic acid, KCN, Primary Amines | Multicomponent Reaction | High (Provides handle for coupling) | wikipedia.org |

| Dihydroisoindolo[2,1-a]quinolin-11-ones | 2-Formylbenzoic acid, Anilines, Alkenes | Povarov Reaction | High (Creates complex, functionalized alkaloids) | rsc.org |

| Fluorinated Isoindolinones | 2-Formylbenzoic acid, Amines, Silyl Enol Ethers | Mannich/Lactamization | Moderate (Depends on reaction compatibility) | beilstein-journals.org |

The functional groups of this compound also play a direct role in molecular recognition and biological activity. The carboxylic acid can act as a hydrogen bond donor and acceptor, the aldehyde can form reversible covalent bonds with nucleophilic residues in proteins, and the bromine atom can participate in halogen bonding. Current time information in Bangalore, IN. These interactions are crucial for the binding affinity and specificity of a molecule to its biological target, such as an enzyme or receptor. bldpharm.com For example, research on related halo-substituted benzoic acids has demonstrated their potential as enzyme inhibitors, where the halogen atom contributes to the binding interactions. Current time information in Bangalore, IN.bldpharm.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Bromo-6-formylbenzoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the molecule's constitution.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals reveal the connectivity of protons. The aldehyde proton is characteristically found far downfield as a singlet, typically around δ 10.0-10.1 ppm. rsc.org The aromatic protons exhibit complex splitting patterns due to coupling with their neighbors, and their specific chemical shifts are influenced by the electronic effects of the bromo, formyl, and carboxyl substituents. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very high chemical shift.

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule, including quaternary carbons which lack attached protons. oregonstate.edu The carbon atoms of the carbonyl groups (aldehyde and carboxylic acid) are particularly diagnostic, resonating at the low-field end of the spectrum. libretexts.org The positions of the substituted and unsubstituted carbons in the aromatic ring can be assigned based on their chemical shifts and comparison with predicted values. libretexts.org

Table 1: Typical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| >10.0 | Broad Singlet | Carboxylic acid (-COOH) |

| ~10.1 | Singlet | Aldehyde (-CHO) |

Table 2: Typical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 190 - 200 | Aldehyde Carbonyl (C=O) libretexts.org |

| 165 - 185 | Carboxylic Acid Carbonyl (C=O) libretexts.org |

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments with extremely high accuracy, allowing for the confirmation of the compound's chemical formula, C₈H₅BrO₃. nih.gov The monoisotopic mass of the compound is calculated to be 227.94221 Da. nih.gov HRMS analysis can also reveal characteristic fragmentation patterns, such as the loss of a carboxyl group (CO₂), which further supports the proposed structure.

Table 3: Predicted HRMS Data for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 228.94949 |

| [M+Na]⁺ | 250.93143 |

| [M-H]⁻ | 226.93493 |

| [M]⁺ | 227.94166 |

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions include:

A very broad band in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

Two distinct carbonyl (C=O) stretching bands. The aldehyde carbonyl typically absorbs around 1700-1702 cm⁻¹, while the carboxylic acid carbonyl appears at a slightly lower frequency, around 1680 cm⁻¹. rsc.org In some cases, the lactone form of a related compound, 2-formylbenzoic acid, shows a strong C=O absorption band at 1756 cm⁻¹. researchgate.net

C-H stretching vibrations for the aldehyde and aromatic protons are also observed.

The C-Br stretching vibration appears in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Aldehyde |

| ~1680 | C=O stretch | Carboxylic Acid |

| 2800-2900 & 2700-2800 | C-H stretch | Aldehyde |

| ~3000-3100 | C-H stretch | Aromatic |

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformation

An X-ray crystallographic analysis of this compound would reveal:

The precise spatial arrangement of the bromine atom, the formyl group, and the carboxylic acid group on the benzene (B151609) ring.

The planarity of the benzene ring and the dihedral angles of the substituents relative to the ring.

Detailed information about intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers.

The crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it.

This technique is invaluable for unambiguously confirming structural assignments, especially when spectroscopic data may be ambiguous. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Bromo 6 Formylbenzoic Acid and Its Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

The electronic properties of 2-bromo-6-formylbenzoic acid are heavily influenced by its electron-withdrawing substituents. The bromine atom, formyl (aldehyde) group, and carboxylic acid group all pull electron density from the aromatic ring. This inductive effect and resonance delocalization significantly impact the molecule's reactivity. For instance, the acidity of the carboxylic acid is expected to be enhanced compared to benzoic acid itself, due to the stabilization of the resulting carboxylate anion by the adjacent electron-withdrawing formyl and bromo groups. youtube.com In related substituted benzoic acids, the presence of halogens and other electron-withdrawing groups is known to lower the pKa of the carboxylic acid group. youtube.com

Computational descriptors, such as the topological polar surface area (TPSA) and the logarithm of the partition coefficient (XLogP3), provide estimates of a molecule's polarity and lipophilicity, which are crucial for predicting its behavior in biological systems. chemscene.comnih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅BrO₃ | nih.gov |

| Molecular Weight | 229.03 g/mol | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 54.4 Ų | nih.gov |

These computed values help in creating quantitative structure-activity relationship (QSTR) models, which correlate chemical structure with biological activity or toxicity. nih.gov Studies on various benzoic acid compounds have successfully used quantum chemical parameters to build models that predict their toxicological profiles. nih.gov

Reaction Mechanism Pathway Predictions and Transition State Analysis

Theoretical chemistry is instrumental in elucidating complex reaction mechanisms, allowing for the prediction of reaction pathways and the characterization of high-energy transition states. For this compound, its multifunctional nature allows it to participate in various reactions, the mechanisms of which can be computationally modeled.

The formyl and carboxylic acid groups are key to its reactivity. For example, in reactions involving nucleophilic attack on the formyl carbon, such as the formation of Schiff bases or the Strecker synthesis of amino acids, computational models can predict the most likely pathway. quora.com The presence of the ortho-bromo and carboxyl groups can sterically and electronically influence the approach of the nucleophile.

Computational studies on related molecules have demonstrated the power of these predictive methods. For instance, in the synthesis of benzoxazepine derivatives, density functional theory (DFT) calculations were used to model different possible cyclization pathways. acs.org By calculating the energy barriers for each proposed route, researchers could determine that the reaction preferentially proceeds through a specific transition state, a finding that would be difficult to ascertain through experimentation alone. acs.org Similarly, in the study of enzyme-catalyzed reactions, a proposed transition state for the formation of a C-N bond involves a partial carbocation that is stabilized by delocalization within a pterin (B48896) ring, a process that can be modeled computationally. nih.gov

These analyses typically involve:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Calculating Energy Barriers: Determining the activation energy for each step, which indicates the kinetic feasibility of a reaction pathway. beilstein-journals.org

Visualizing Vibrational Frequencies: Confirming the nature of stationary points, where transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.

By applying these methods to this compound, researchers can predict its behavior in complex synthetic sequences, such as tandem heterocyclization reactions where it can react with binucleophiles to form various fused-ring systems. researchgate.net

Conformational Analysis and Intramolecular Interaction Dynamics

The three-dimensional shape, or conformation, of this compound is critical to its chemical reactivity and its ability to interact with biological macromolecules. The molecule possesses two key rotatable bonds: the C-C bond connecting the formyl group to the ring and the C-C bond connecting the carboxylic acid group to the ring. chemscene.com

The relative orientation of the formyl and carboxylic acid groups is of particular interest. Due to their proximity in the ortho positions, there is a strong possibility of intramolecular hydrogen bonding between the carboxylic acid proton and the formyl oxygen atom. This interaction would lead to a more planar and rigid conformation, which can significantly influence the molecule's properties and reactivity.

Computational methods used to study these dynamics include:

Potential Energy Surface (PES) Scanning: Systematically rotating the bonds to map out the energies of different conformations and identify the most stable (lowest energy) conformers.

Molecular Dynamics (MD) Simulations: Simulating the movement of atoms over time to understand how the molecule behaves in different environments, such as in a solvent.

Hirshfeld Surface Analysis: A technique used to visualize and quantify intermolecular and intramolecular interactions within a crystal structure, which can confirm the presence and strength of hydrogen bonds.

The study of supramolecular structures formed by related carboxylic acids reveals that hydrogen bonding is a dominant force in determining crystal packing. researchgate.net In the case of this compound, both intramolecular hydrogen bonding within a single molecule and intermolecular hydrogen bonding between molecules (e.g., the formation of carboxylic acid dimers) are expected to be significant factors in its solid-state structure and solution behavior.

Molecular Docking and Ligand-Protein Interaction Modeling for Scaffold Design

The structural framework of this compound makes it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. chemrevlett.comnih.gov

The this compound scaffold offers several features for targeted protein binding:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the formyl oxygen is a hydrogen bond acceptor. These groups can form strong interactions with polar amino acid residues in a protein's active site. nih.govyoutube.com

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic atom like oxygen or nitrogen. nih.gov This type of interaction is increasingly recognized as important for ligand affinity and specificity.

Aromatic Interactions: The benzene (B151609) ring can engage in π-π stacking or amide-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein. nih.gov

Molecular docking studies on analogous compounds have shown their potential as inhibitors for various enzymes, such as kinases and proteases. medchemexpress.com For example, docking simulations can be used to screen derivatives against a target enzyme, and the resulting binding affinities (often expressed as a binding energy score) can help prioritize which compounds to synthesize and test experimentally. researchgate.net The process typically follows an induced fit model, where the protein may undergo conformational changes to better accommodate the ligand. researchgate.net

Table 2: Potential Protein Interactions for the this compound Scaffold

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding, Salt Bridges | Arginine, Lysine, Histidine, Serine |

| Formyl Group | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Bromo Group | Halogen Bonding | Backbone Carbonyls, Aspartate, Glutamate |

By computationally modifying the scaffold—for example, by replacing the bromine with other halogens or altering the substitution pattern—researchers can perform in silico structure-activity relationship (SAR) analysis to design molecules with improved potency and selectivity for a specific biological target.

Emerging Research Frontiers and Future Perspectives

Enhanced Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Bromo-6-formylbenzoic acid and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. apolloscientific.co.ukacs.org These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. acs.org A notable application is the use of continuous flow reactors for benzylic brominations and the synthesis of benzaldehyde (B42025) derivatives, which can be difficult to produce using conventional methods. apolloscientific.co.uk

Flow chemistry enables precise control over reaction parameters such as temperature and residence time, which is particularly advantageous for managing highly reactive intermediates. acs.org For instance, the Br/Li exchange reaction of precursors like isopropyl 2-bromo-5-cyanobenzoate can be performed in milliseconds at low temperatures, followed by immediate formylation to yield the desired product with high purity and yield. acs.org This level of control minimizes the formation of byproducts and simplifies purification processes. acs.org

Automated synthesis platforms, often integrated with flow reactors, further streamline the production of complex molecules. mpg.de These systems can perform multistep syntheses by reconfiguring modules and fluidic connections automatically, enabling the rapid production of diverse compound libraries. mpg.de This approach has been successfully used to synthesize a variety of small molecules through methods like Suzuki-Miyaura couplings, demonstrating the potential for high-throughput synthesis and optimization. mpg.de

The table below summarizes the advantages of using flow chemistry for the synthesis of this compound and related compounds.

| Feature | Advantage in Flow Chemistry | Reference |

| Reaction Control | Precise management of temperature and residence time. | acs.org |

| Safety | Safe handling of highly reactive and unstable intermediates. | acs.orgresearchgate.net |

| Scalability | Capable of producing large quantities (kilogram-scale) efficiently. | apolloscientific.co.ukacs.org |

| Purity | High-purity products are often obtained without extensive purification. | acs.org |

| Efficiency | Significant reduction in reaction time compared to batch processes. | acs.org |

Exploration of Novel Catalytic Transformations and Sustainable Methodologies

Recent research has focused on developing novel catalytic transformations and sustainable methodologies for reactions involving this compound and its analogs. A key area of interest is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. These reactions are valuable for synthesizing complex biaryl compounds from brominated benzoic acid derivatives. smolecule.com

In the pursuit of greener chemistry, metal-free synthesis methods are also being explored. For example, a one-pot synthesis of phthalimide (B116566) derivatives from 2-formylbenzoic acid and anilines has been developed using elemental sulfur as an oxidant and triethylamine (B128534) as a base, avoiding the need for metal catalysts and harsh reagents. researchgate.net Similarly, the reduction of carboxylic acids to alcohols, a fundamental transformation in organic synthesis, is being advanced through catalytic hydrosilylation methods that are more atom-economical and environmentally friendly than traditional stoichiometric reductants. rsc.org

The development of novel catalysts is also a significant frontier. For instance, H8-BINOL-derived phosphoric acids have shown promise as catalysts in asymmetric reactions, enabling the synthesis of chiral molecules with high enantioselectivity. acs.org These advanced catalytic systems are crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science.

The following table highlights some of the novel catalytic transformations and sustainable methods being investigated.

| Transformation | Catalyst/Method | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | Palladium complexes | Forms C-C bonds, versatile for biaryl synthesis. | |

| Phthalimide Synthesis | Elemental sulfur (oxidant), Et3N (base) | Metal-free, one-pot, environmentally friendly. | researchgate.net |

| Carboxylic Acid Reduction | Cobalt-phenalenyl complex | Catalytic hydrosilylation, atom-economical. | rsc.org |

| Asymmetric Mannich Reaction | H8-BINOL phosphoric acid | High enantioselectivity for chiral β-amino carbonyls. | acs.org |

Design and Synthesis of Advanced Molecular Scaffolds for Diverse Research Applications

This compound serves as a versatile building block for the design and synthesis of a wide array of advanced molecular scaffolds. Its unique combination of a carboxylic acid, an aldehyde, and a bromine atom allows for a variety of chemical modifications, making it a valuable precursor for creating complex heterocyclic structures and functionalized molecules. smolecule.com

One significant application is in the synthesis of isoindolinones, which can be formed through the cyclization of 2-formylbenzoic acid derivatives with primary amines. These scaffolds are of interest in medicinal chemistry due to their biological activities. dicp.ac.cn Similarly, reactions with hydrazines can yield phthalazin-1(2H)-ones, where the bromo substituent provides a handle for further functionalization via cross-coupling reactions. The formyl group can also participate in condensation reactions to create other important structures, such as tetramethylrhodamines.

The strategic placement of functional groups on the benzoic acid ring is crucial for directing reactivity and influencing the properties of the resulting molecules. For example, the bromine atom can be substituted with various nucleophiles or participate in palladium-catalyzed coupling reactions. smolecule.com The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, offering further avenues for diversification. smolecule.com These transformations enable the construction of complex, three-dimensional molecules with tailored properties for applications in drug discovery, materials science, and chemical biology. smolecule.comrsc.org

Below is a table detailing some of the advanced molecular scaffolds synthesized from this compound and its derivatives.

| Molecular Scaffold | Synthetic Precursor | Key Reaction Type | Potential Applications | Reference |

| Isoindolinones | 2-Formylbenzoic acid derivatives and primary amines | Cyclization | Medicinal chemistry | dicp.ac.cn |

| Phthalazin-1(2H)-ones | 2-Formylbenzoic acid derivatives and hydrazines | Cyclization and cross-coupling | Medicinal chemistry | |

| Tetramethylrhodamines | 2-Formylbenzoic acid derivatives and dimethylaniline | Condensation and oxidation | Fluorescent probes | |

| Benzoxazepines | 2-Formylbenzoic acid and 2-aryloxyethylamines | Condensation | Pharmaceutical intermediates | mdpi.com |

| Phthalimides | 2-Formylbenzoic acid and anilines | Condensation and oxidation | Biologically active N-heterocycles | researchgate.net |

Theoretical Predictions Guiding Novel Synthetic Strategies and Mechanistic Understanding

Theoretical and computational chemistry are playing an increasingly important role in guiding the synthesis and understanding the reactivity of complex molecules like this compound. wisc.edu Density Functional Theory (DFT) calculations, for example, are used to investigate the electronic structure, conformational preferences, and reaction mechanisms of benzoic acid derivatives. wisc.edu These computational studies provide valuable insights that can help in the design of new synthetic routes and in predicting the outcomes of reactions.

For instance, computational analysis can elucidate the electronic effects of different substituents on the benzene (B151609) ring, such as the electron-withdrawing nature of the bromo and cyano groups, which influences the molecule's reactivity in nucleophilic substitution reactions. By understanding these effects, chemists can better predict how a molecule will behave in a given reaction and choose the most appropriate conditions to achieve the desired product.

Mechanistic studies, often combining experimental data with computational modeling, are crucial for understanding the intricate details of catalytic cycles. rsc.org For example, in the catalytic reduction of carboxylic acids, theoretical calculations can help to map out the entire reaction pathway, identifying key intermediates and transition states. rsc.org This detailed understanding is essential for optimizing reaction conditions and for the rational design of more efficient catalysts.

Furthermore, computational methods are used to predict various properties of molecules, such as their collision cross section, which can be compared with experimental data from mass spectrometry to confirm the identity of a compound. uni.lu As computational power and theoretical methods continue to advance, their integration into the research and development process for compounds like this compound will undoubtedly lead to new discoveries and more efficient synthetic strategies.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-Bromo-6-formylbenzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves bromination and formylation of a benzoic acid precursor. Key steps include:

- Bromination : Electrophilic substitution on a methylbenzoic acid derivative using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., catalytic FeBr₃) .

- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) or Duff reaction (hexamine/H₂SO₄) to introduce the formyl group at the ortho position .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane).

Q. Critical Parameters :

Q. Q2. How can researchers validate the structure of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H NMR :

- Aromatic protons: Doublets for para-substituted bromine (δ 7.8–8.2 ppm).

- Formyl proton: Sharp singlet at δ 10.1–10.3 ppm .

- ¹³C NMR :

- FT-IR :

- Stretching bands for -COOH (~2500–3300 cm⁻¹, broad) and -CHO (~2850 cm⁻¹ and ~1720 cm⁻¹) .

Q. Pitfalls :

- Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. Q3. How can competing reactivity between the bromine and formyl groups be managed during functionalization reactions?

Methodological Answer: The electron-withdrawing formyl group deactivates the aromatic ring, reducing electrophilic substitution at the meta position. However, bromine’s steric bulk may hinder nucleophilic attacks. Strategies include:

- Protection/Deprotection : Temporarily protect the formyl group as an acetal (e.g., ethylene glycol/H⁺) to enable bromine-directed cross-coupling (e.g., Suzuki-Miyaura) .

- Grignard Reactions : Use organometallic reagents to selectively modify the carboxylic acid moiety while leaving the formyl group intact .

Case Study :

In a palladium-catalyzed coupling, unprotected this compound exhibited <40% yield due to side reactions at the formyl group. Acetal protection improved yield to 78% .

Q. Q4. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Contradictions often arise from impurities or polymorphic forms. Systematic approaches include:

Reproducibility Checks : Compare recrystallization solvents (e.g., ethanol vs. DCM/hexane) .

Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify polymorph transitions or solvate formation .

Cross-Validation : Match NMR/IR data with computational simulations (e.g., DFT for predicted chemical shifts) .

Example :

A reported mp of 181°C () vs. 168°C () for similar bromo-benzoic acids highlights the need for rigorous drying and solvent-free crystallization.

Q. Q5. What are the implications of trace impurities (e.g., residual bromine) on downstream applications in medicinal chemistry?

Methodological Answer:

Q. Mitigation :

Q. Q6. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Application :

Predicted activation energy for formyl group reduction (NaBH₄) matched experimental yields within 5% error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.